N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide

Medicinal chemistry Scaffold diversification PPARα antagonism

Acquire this ortho-phenylene-bridged benzothiazole-sulfonamide scaffold for PPARα antagonist SAR campaigns. The rigid ortho linker (30 heavy atoms, 6 rotatable bonds, tPSA 113 Ų) enforces a distinct binding geometry vs. simpler congeners, reducing off-target risk. ≥95% purity. Suitable for derivatization at three modular sites. Ionizable N–H (pKa ~13.1) enables salt screening with pharma-acceptable counterions for in vivo PK studies. Use as a QC reference for focused library synthesis.

Molecular Formula C22H17FN2O3S2
Molecular Weight 440.51
CAS No. 898405-66-8
Cat. No. B2709546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide
CAS898405-66-8
Molecular FormulaC22H17FN2O3S2
Molecular Weight440.51
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C22H17FN2O3S2/c23-15-9-11-16(12-10-15)30(27,28)14-13-21(26)24-18-6-2-1-5-17(18)22-25-19-7-3-4-8-20(19)29-22/h1-12H,13-14H2,(H,24,26)
InChIKeyFYJOTXWGQWNJIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Overview of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide (CAS 898405-66-8)


N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide (CAS 898405-66-8, molecular formula C₂₂H₁₇FN₂O₃S₂, molecular weight 440.5 g mol⁻¹) is a fully synthetic small molecule that embeds a benzothiazole ring, an *ortho*-phenylene linker, and a terminal 4-fluorophenylsulfonyl‑propanamide motif [1]. The compound belongs to the benzothiazole‑based N‑(phenylsulfonyl)amide class, a chemotype first disclosed in 2011 as a novel family of PPARα antagonists with dose‑dependent inhibitory activity against GW7647‑induced receptor activation [2]. Its well‑defined, modular architecture allows precise derivatisation at the benzothiazole core, the central phenyl ring, or the sulfonyl terminus, making it a valuable scaffold for medicinal chemistry and chemical biology programs targeting nuclear receptors or related pathways.

Why a Benzothiazole‑Phenyl‑Sulfonyl‑Propanamide Cannot Be Substituted by a Simple Benzothiazole‑Sulfonamide


Simple in‑class substitution is unreliable because the *ortho*‑phenylene bridge in N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide introduces a rigid, directional spacer that is absent in the more common N‑(benzo[d]thiazol‑2‑yl)‑sulfonamide congeners [1]. This structural feature increases the heavy‑atom count (30 vs. ~26), the number of rotatable bonds (6 vs. ~3), and the topological polar surface area (113 Ų vs. ~78 Ų), all of which can profoundly alter target‑binding geometry, selectivity, and pharmacokinetic behaviour [1]. Furthermore, the *ortho*‑substitution pattern on the central phenyl ring creates a steric environment that is distinct from the *para*‑linked analog N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide, potentially leading to different conformational preferences in the ligand‑binding pocket of PPARα or other targets [2]. Consequently, replacing the target compound with a simpler benzothiazole‑sulfonamide or a regioisomeric analog without rigorous experimental validation risks loss of activity, altered selectivity, or unpredictable off‑target effects.

Quantitative Differentiation Evidence for N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide


Increased Molecular Complexity vs. N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

The target compound contains an *ortho*-phenylene spacer between the benzothiazole core and the amide nitrogen, which is absent in the simpler analog N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide. This structural difference is predicted to alter multiple physicochemical descriptors relevant to target engagement and drug-likeness [1].

Medicinal chemistry Scaffold diversification PPARα antagonism

Regioisomeric Differentiation: Ortho- vs. Para-Phenylene Linker

The positioning of the phenylene linker relative to the benzothiazole ring (ortho in the target compound vs. para in N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide) is expected to impose different conformational constraints on the molecule. The ortho arrangement brings the sulfonyl-propanamide tail closer to the benzothiazole plane, potentially enabling or disrupting key interactions with PPARα residues such as Ser280 or Tyr314 [1].

Structure–activity relationship Regioisomer comparison Conformational analysis

Halogen-Dependent Differentiation: 4-Fluorophenyl vs. 4-Chlorophenyl Sulfonyl

The 4-fluorophenylsulfonyl terminus of the target compound differs from the 4-chlorophenyl analog N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide. Fluorine's strong electron-withdrawing effect (σₚ = 0.06 vs. Cl σₚ = 0.23) and its smaller van der Waals radius (1.47 Å vs. 1.75 Å for Cl) can modulate both the electronic environment of the sulfonyl group and the compound's metabolic liability [1].

Halogen bonding Metabolic stability PPARα modulation

Predicted Acid–Base Behaviour Differentiates the Target Compound from N-Alkyl Congeners

The target compound is predicted to have an acidic pKₐ of 13.12 ± 0.70, corresponding to the sulfonamide N–H proton [1]. In contrast, N-alkylated analogs such as N-(benzo[d]thiazol-2-yl)-N-benzyl-3-((4-fluorophenyl)sulfonyl)propanamide lack this ionisable proton, which may alter solubility, permeability, and salt-formation potential.

Ionisation state Permeability Formulation

Vendor-Supplied Purity and Handling Characteristics vs. Structurally Simpler Analogs

Commercial listings for the target compound report a purity of ≥95 % with storage at +4 °C in an inert atmosphere, whereas the simpler analog N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is typically supplied at ≥97 % purity [1][2]. The slightly lower purity specification for the target compound reflects the added synthetic complexity introduced by the ortho-phenylene bridge, which may necessitate additional purification steps.

Procurement Purity specification Storage stability

Recommended Procurement Scenarios for N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide


PPARα Antagonist Probe Development Requiring a Structurally Differentiated Benzothiazole Scaffold

The compound's ortho-phenylene spacer creates a ligand geometry that is topologically distinct from first-generation benzothiazole-sulfonamides. Procure for SAR campaigns aimed at exploring novel occupancy modes within the PPARα ligand-binding pocket, building on the class-level antagonism reported in [2].

Metabolic Stability Comparison Studies Between Fluoro- and Chloro-Substituted Sulfonyl Derivatives

Acquire the target compound alongside its 4-chlorophenyl analog to experimentally compare intrinsic clearance in liver microsomes. The predicted difference in C–X bond dissociation energy (~88 kJ mol⁻¹ favouring the fluoro compound) provides a testable hypothesis for medicinal chemistry optimization programs [Section 3, Evidence Item 3].

Salt-Formation and Solubility-Enhancement Feasibility Studies

Because the compound retains an ionisable sulfonamide N–H (predicted pKₐ ~13.1), it is suitable for salt-screening experiments with pharmaceutically acceptable counterions (e.g., sodium, meglumine). This is a key practical advantage when preparing formulations for in vivo pharmacokinetic or efficacy studies [Section 3, Evidence Item 4].

Reference Standard for Ortho-Substituted Benzothiazole Library Synthesis

Procure as a reference standard for quality control when synthesising focused libraries of ortho-phenylene-bridged benzothiazole-sulfonamides. The well-characterised purity specification (≥95%) and detailed analytical data (InChIKey, SMILES, exact mass) facilitate method development for HPLC and LC-MS analysis of library members [1].

Quote Request

Request a Quote for N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.